“N-Hydroxymethylsuccinimide” is a chemical compound . It is often used as an amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis .
More than 50 years ago, N-hydroxysuccinimide (NHS) was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .
The molecular formula of “N-Hydroxymethylsuccinimide” is C5H7NO3 .
N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
The molecular weight of “N-Hydroxymethylsuccinimide” is 129.11 .
1-(Hydroxymethyl)pyrrolidine-2,5-dione, also known by its Chemical Abstracts Service number 5146-68-9, is a heterocyclic compound belonging to the pyrrolidine family. This compound features a five-membered ring with a nitrogen atom and two carbonyl groups at positions 2 and 5, making it a derivative of pyrrolidine-2,5-dione. Its molecular formula is , and it has a molecular weight of approximately 129.11 g/mol. The compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
This compound is classified as a pyrrolidine derivative, specifically a pyrrolidine-2,5-dione. Pyrrolidines are significant in medicinal chemistry as they serve as scaffolds for various bioactive compounds. The interest in pyrrolidine derivatives stems from their diverse pharmacological properties, including their roles as enzyme inhibitors and receptor ligands in various therapeutic areas such as neuropharmacology and oncology .
The synthesis of 1-(hydroxymethyl)pyrrolidine-2,5-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization of the synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and composition .
The molecular structure of 1-(hydroxymethyl)pyrrolidine-2,5-dione consists of a pyrrolidine ring with a hydroxymethyl group attached to one carbon atom and two carbonyl groups at positions 2 and 5. This structure contributes to its reactivity and biological activity.
The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets .
1-(Hydroxymethyl)pyrrolidine-2,5-dione can participate in various chemical reactions typical for carbonyl-containing compounds:
Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently.
The mechanism of action for 1-(hydroxymethyl)pyrrolidine-2,5-dione primarily relates to its interactions with biological targets:
Relevant data from studies indicate that variations in substituents on the pyrrolidine ring significantly affect its biological activity and solubility profiles .
1-(Hydroxymethyl)pyrrolidine-2,5-dione is being explored for various scientific applications:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has been a cornerstone of medicinal chemistry for decades due to its exceptional versatility in drug design. This scaffold is characterized by sp³-hybridization, which enables efficient three-dimensional exploration of pharmacophore space and enhances molecular complexity—a key determinant of clinical success [1]. Pyrrolidine derivatives constitute 37 FDA-approved drugs, underscoring their pharmaceutical significance. Notable examples include the antihypertensive captopril, the anticholinergic procyclidine, and the cognitive enhancer aniracetam [6]. The scaffold’s prevalence in natural products (e.g., nicotine and the antibiotic anisomycin) further validates its biological relevance. Recent innovations (2015–2023) have expanded its applications to kinase inhibitors (e.g., pacritinib for myelofibrosis) and immunomodulators, with pyrrolidine-containing drugs like daridorexant (insomnia) and futibatinib (cholangiocarcinoma) receiving FDA approval in 2022 [6]. The scaffold’s stereogenicity (up to four chiral centers) allows precise optimization of binding interactions with enantioselective proteins, aligning with modern drug design principles that favor three-dimensional structures over flat aromatic systems [1].
1-(Hydroxymethyl)pyrrolidine-2,5-dione represents a structurally optimized derivative of the classic pyrrolidine-2,5-dione (succinimide) core. Its key modifications—a hydroxymethyl (-CH₂OH) substituent at the N1 position and carbonyl groups at C2 and C5—confer distinct physicochemical advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7